molecular formula C5H5ClF6O2S B13576903 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride

Cat. No.: B13576903
M. Wt: 278.60 g/mol
InChI Key: NCEQWBUACLPDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride is a chemical compound with the molecular formula C5H5ClF6O2S. It is known for its unique structural properties, which include multiple fluorine atoms and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride typically involves the reaction of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol with chlorinating agents. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity . Industrial production methods may involve continuous flow processes to scale up the synthesis while maintaining consistency and efficiency.

Chemical Reactions Analysis

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, replacing the sulfonyl chloride group with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.

    Major Products: The products depend on the specific reaction but can include substituted sulfonyl compounds and other derivatives.

Scientific Research Applications

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.

    Medicine: Investigated for its role in drug development, particularly for its unique fluorinated structure which can enhance the bioavailability and stability of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. Molecular targets and pathways depend on the specific application but often involve interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride can be compared with other fluorinated sulfonyl chlorides:

These comparisons highlight the unique reactivity and applications of this compound, particularly due to its sulfonyl chloride group and multiple fluorine atoms.

Properties

Molecular Formula

C5H5ClF6O2S

Molecular Weight

278.60 g/mol

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C5H5ClF6O2S/c6-15(13,14)2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2

InChI Key

NCEQWBUACLPDQF-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)Cl)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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